molecular formula C12H3Cl5O B044125 2,3,4,7,8-Pentachlorodibenzofuran CAS No. 57117-31-4

2,3,4,7,8-Pentachlorodibenzofuran

Cat. No.: B044125
CAS No.: 57117-31-4
M. Wt: 340.4 g/mol
InChI Key: OGBQILNBLMPPDP-UHFFFAOYSA-N
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Description

2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) is a polychlorinated dibenzofuran (PCDF) congener characterized by chlorine substitutions at the 2, 3, 4, 7, and 8 positions. It gained prominence as the primary causative agent in the 1968 Yusho incident, a mass poisoning event linked to contaminated rice oil in Japan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7,8-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually require elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing waste materials .

Chemical Reactions Analysis

Types of Reactions

2,3,4,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation can lead to the formation of polychlorinated dibenzodioxins, while reduction can produce less chlorinated dibenzofurans .

Scientific Research Applications

Introduction to 2,3,4,7,8-Pentachlorodibenzofuran

This compound (PeCDF) is a chlorinated compound that belongs to a class of chemicals known as polychlorinated dibenzofurans (PCDFs). It is not produced commercially but is primarily studied for its toxicological properties and potential environmental impact. PeCDF is of significant interest due to its carcinogenic potential and its role in environmental pollution, particularly from combustion processes.

Carcinogenicity

PeCDF has been extensively studied for its carcinogenic effects. A significant study conducted by the National Toxicology Program assessed the cancer potency of PeCDF in female Sprague-Dawley rats. The study utilized a toxicokinetic model to evaluate the dose-response relationship for liver tumors, specifically hepatocellular adenomas and cholangiocarcinomas. The results indicated that PeCDF exposure led to dose-dependent increases in liver tumor incidences, with benchmark dose modeling used to estimate tissue concentrations associated with cancer risk .

Toxic Equivalency Factors (TEFs)

The concept of Toxic Equivalency Factors (TEFs) is pivotal in evaluating the risks associated with dioxin-like compounds, including PeCDF. TEFs allow for the comparison of the toxicity of various compounds based on their relative potencies. For PeCDF, a TEF value of 0.3 has been established, indicating its significant toxicity relative to other dioxins . This framework is essential for assessing human health risks from environmental exposures to complex mixtures of these compounds.

Environmental Impact and Persistence

PeCDF is released into the environment primarily through combustion processes such as waste incineration and industrial emissions. Once released, it is known to be biologically recalcitrant under aerobic conditions, leading to long-term persistence in ecosystems. This persistence raises concerns about bioaccumulation in wildlife and potential exposure to humans through the food chain .

Risk Assessment Frameworks

PeCDF serves as a model compound in various risk assessment frameworks due to its well-characterized toxicological profile. Its studies contribute to understanding the broader implications of exposure to dioxin-like compounds. Regulatory agencies utilize findings from PeCDF research to inform guidelines and policies aimed at minimizing human exposure and environmental contamination .

Mechanistic Studies

Recent research has demonstrated that PeCDF is a potent inducer of cytochrome P450 enzymes (CYP1A) in primary hepatocyte cultures. This property makes it valuable for mechanistic studies aimed at understanding how chlorinated compounds interact with biological systems at the molecular level . Such studies are critical for developing strategies to mitigate the effects of similar environmental pollutants.

Case Studies

Study Focus Findings
National Toxicology Program StudyCarcinogenicityDose-dependent liver tumors in rats; higher concentrations correlate with increased tumor incidences.
TEF Evaluation by WHORisk AssessmentEstablished TEF values for PeCDF; critical for evaluating health risks from dioxin-like compounds.
CYP1A Induction StudyMechanistic InsightsPeCDF identified as a potent CYP1A inducer; implications for understanding metabolic pathways affected by dioxins.

Mechanism of Action

2,3,4,7,8-Pentachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. The compound induces the expression of enzymes such as cytochrome P4501A1, which are involved in the detoxification of harmful substances. This mechanism is similar to that of other dioxin-like compounds .

Comparison with Similar Compounds

Structural and Chemical Properties

The toxicity of PCDFs and related dioxins is highly dependent on chlorine substitution patterns. Compounds with chlorination at the 2,3,7,8-positions exhibit the highest toxicity due to optimal binding to the aryl hydrocarbon receptor (AhR), a key mediator of dioxin toxicity.

Table 1: Key Properties of 2,3,4,7,8-PeCDF and Related Compounds

Compound Molecular Formula CAS Number Chlorine Positions Molecular Weight (g/mol) Log Toxicity (1/EC₅₀)*
2,3,4,7,8-PeCDF C₁₂H₃Cl₅O 57117-31-4 2,3,4,7,8 340.42 6.70
2,3,7,8-TCDD (TCDD) C₁₂H₄Cl₄O₂ 1746-01-6 2,3,7,8 321.97 7.80†
1,2,3,7,8-PeCDD C₁₂H₅Cl₅O₂ 40321-76-4 1,2,3,7,8 356.40 7.50†
1,2,4,7,8-PeCDF C₁₂H₃Cl₅O 70648-25-8 1,2,4,7,8 340.42 7.17
OCDD (Octachlorodibenzo-p-dioxin) C₁₂Cl₈O₂ 3268-87-9 All positions 459.32 0.001†

Toxicity values derived from *in vitro assays (e.g., EC50 for AhR activation).
†Representative values from literature; direct comparisons require standardized assays.

Toxicity and Potency

  • AhR Binding and Toxicity Equivalence Factors (TEFs):
    2,3,4,7,8-PeCDF is the most toxic PCDF congener, with a WHO TEF of 0.5 (vs. 1.0 for TCDD) . However, structural differences reduce its potency compared to TCDD in specific endpoints. For example, 2,3,4,7,8-PeCDF is ~10-fold less potent than TCDD in disrupting the pituitary-gonad axis in rats .
  • Carcinogenicity: The National Toxicology Program (NTP) identified 2,3,4,7,8-PeCDF as a hepatocarcinogen in rats, inducing hepatocellular adenomas and cholangiocarcinomas. Its cancer potency, however, is lower than TCDD when normalized for toxicokinetic differences .

Pharmacokinetics and Persistence

  • Half-Life in Humans:
    2,3,4,7,8-PeCDF exhibits unusually long half-lives in Yusho patients, ranging from ~10 years to near-infinity in individuals with high initial exposure . This exceeds the half-lives of most dioxins (e.g., 7.2–15 years for TCDD) .
  • Bioaccumulation:
    Higher chlorination (e.g., OCDD) increases lipid solubility but reduces bioavailability. 2,3,4,7,8-PeCDF strikes a balance, with significant bioaccumulation in adipose tissue and liver .

Environmental and Human Exposure

  • Environmental Presence:
    PCDFs are typically found in complex mixtures with polychlorinated dibenzo-p-dioxins (PCDDs) and biphenyls (PCBs). 2,3,4,7,8-PeCDF is less frequently detected in environmental samples than TCDD but is a critical contributor to total dioxin toxicity equivalency (TEQ) in contaminated sites .
  • Human Detection:
    In studies of firefighters and pregnant women, 2,3,4,7,8-PeCDF was below the limit of detection (LOD) in 59% of samples, whereas heptachlorodibenzofurans were more prevalent .

Research Findings and Implications

  • Yusho Incident Insights: Longitudinal studies of Yusho patients revealed that aging prolongs 2,3,4,7,8-PeCDF half-lives, likely due to reduced metabolic capacity and adipose tissue turnover .
  • Comparative Toxicokinetics: In rats, 2,3,4,7,8-PeCDF accumulates preferentially in the liver, unlike TCDD, which distributes more evenly across tissues . This may explain its potent hepatotoxicity.

Biological Activity

2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of organic compounds known for their environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its carcinogenic potential and interaction with the aryl hydrocarbon receptor (AhR). This article aims to provide a comprehensive overview of the biological activity of PeCDF, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its weak basicity and is classified as a carcinogen by the International Agency for Research on Cancer (IARC) . It is not naturally occurring and is primarily found in individuals exposed to it through environmental or occupational means. PeCDF interacts with AhR, leading to various biological responses that can disrupt endocrine functions and promote carcinogenesis .

PropertyValue
Molecular FormulaC12H4Cl5O
Molecular Weight322.5 g/mol
pKaNeutral (extremely weak base)
IARC ClassificationGroup 1 Carcinogen

Interaction with Aryl Hydrocarbon Receptor (AhR)

PeCDF binds to AhR, which translocates to the nucleus and activates transcription of genes involved in xenobiotic metabolism. This activation leads to increased expression of enzymes such as CYP1A1 and CYP1B1, which are implicated in the metabolic activation of various carcinogens . The AhR signaling pathway also influences inflammatory responses and cellular differentiation processes.

Hepatotoxicity

Research indicates that PeCDF exposure is associated with liver toxicity. A study using female Sprague-Dawley rats demonstrated a dose-dependent increase in liver tumors (hepatocellular adenomas and cholangiocarcinomas) following exposure to PeCDF . The benchmark dose modeling from this study provided estimates for cancer potency based on tissue concentrations over a lifespan.

Endocrine Disruption

PeCDF has been shown to disrupt endocrine functions by altering hormone signaling pathways. In rodent studies, exposure resulted in significant changes in mammary gland development and increased incidences of mammary tumors . The compound's effects on hormone receptors can lead to developmental abnormalities and increased cancer risk.

Case Study: University of Michigan Dioxin Exposure Study

In a notable case study involving individuals with elevated serum levels of PeCDF, researchers found that dietary exposure through homegrown beef and vegetables significantly contributed to increased serum concentrations. The index case exhibited a serum level of 42.5 ppt compared to a control population mean of 6.0 ppt . This study highlights the importance of understanding exposure routes in assessing health risks associated with PeCDF.

Table 2: Serum Concentrations of this compound in Study Participants

Participant TypeMean Serum Concentration (ppt)Median Serum Concentration (ppt)95th Percentile (ppt)
Control Population6.05.413.0
Beef and Vegetable Consumers9.98.420.5
Index Case42.5--

Toxicological Studies

Toxicological assessments have consistently shown that PeCDF exhibits significant biological activity related to carcinogenesis and toxicity across various animal models. Notably:

  • Hepatic EROD Activity : Increased EROD activity was observed in rats administered PeCDF over time, indicating enhanced metabolic activation pathways .
  • Tumor Incidence : Statistically significant increases in mammary gland carcinomas were reported in female rats exposed to PeCDF compared to controls .

Q & A

Basic Research Questions

Q. What are the primary toxicological targets of 2,3,4,7,8-PeCDF in animal models, and how are these effects quantified experimentally?

Oral exposure studies in rodents identify the liver, adrenal glands, thyroid, thymus, and developing organisms as sensitive targets. Dose-response relationships are established using lowest-observed-adverse-effect levels (LOAELs) derived from histopathological changes, organ weight alterations, and biochemical markers (e.g., CYP1A induction). For example, hepatic hypertrophy and thymic atrophy are commonly observed at LOAELs of 0.1–1 μg/kg/day in rats .

Q. How is 2,3,4,7,8-PeCDF detected and quantified in environmental and biological samples?

High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard. The Rtx-Dioxin2 column enables separation of 2,3,4,7,8-PeCDF from co-eluting congeners like 1,2,3,7,8-PeCDF, critical for accurate quantification in complex matrices (e.g., soil, serum) . Method validation includes spike-recovery tests and calibration against certified reference materials (e.g., Wellington Laboratories’ standards) .

Q. What is the regulatory status of 2,3,4,7,8-PeCDF, and why are inhalation MRLs unavailable?

The U.S. ATSDR notes insufficient data to derive inhalation minimal risk levels (MRLs) due to a lack of inhalation toxicity studies. Oral MRLs are prioritized, with chronic exposure limits based on hepatic and immunological effects in rats . The compound is classified as a Group 1 carcinogen by IARC, emphasizing its potency in tumor promotion via aryl hydrocarbon receptor (AhR) activation .

Q. How does environmental photolysis affect 2,3,4,7,8-PeCDF persistence?

Direct photolysis under sunlight is minimal due to its aromatic stability, but indirect degradation via hydroxyl radicals or singlet oxygen can occur in aqueous environments. Experimental protocols use 14C^{14}\text{C}-labeled PeCDF to track degradation products and half-lives, with analytical confirmation by LC-MS/MS .

Advanced Research Questions

Q. How do toxicokinetic parameters (e.g., absorption, distribution, metabolism) influence 2,3,4,7,8-PeCDF’s bioaccumulation and species-specific toxicity?

In rats, 2,3,4,7,8-PeCDF exhibits high adipose tissue affinity and a half-life >50 days. CYP1A1/2-mediated metabolism is limited, leading to persistence. Experimental designs involve intravenous/oral dosing with radiolabeled compound, followed by tissue distribution profiling via scintillation counting and metabolite identification by HRMS .

Q. What experimental models resolve contradictions in relative potency factors (RPFs) for 2,3,4,7,8-PeCDF?

RPFs vary depending on dose metrics (administered dose vs. liver concentration AUC). Parallelism assays comparing dose-response curves of PeCDF and TCDD in rodent cancer bioassays show that internal dose metrics (e.g., liver AUC) reduce PeCDF’s RPF by 10-fold compared to administered dose, challenging traditional toxic equivalency factor (TEF) assumptions .

Q. How do additive interactions between 2,3,4,7,8-PeCDF and other dioxin-like compounds impact risk assessment?

Co-exposure studies in rodents demonstrate additive tumor promotion with TCDD and PCB-126. Experimental designs use isobolographic analysis to validate dose-additivity models, requiring congener-specific quantification in target tissues and statistical rejection of synergism/antagonism hypotheses .

Q. What methodologies address CYP induction variability in in vitro hepatocyte models for 2,3,4,7,8-PeCDF?

Primary human hepatocytes are treated with PeCDF (1–100 nM) to measure CYP1A1/1A2 induction via luciferase reporter assays or qPCR. Inter-individual variability is mitigated by normalizing to AhR expression levels and using pooled hepatocyte cultures .

Q. How are epidemiological data from Yusho patients reconciled with rodent toxicity data for 2,3,4,7,8-PeCDF?

Serum PeCDF concentrations in Yusho patients (≥300 pg/g lipid) correlate with chloracne and hepatic dysfunction. Cross-species extrapolation uses physiologically based pharmacokinetic (PBPK) modeling, scaling rodent liver-to-serum ratios to humans while adjusting for AhR binding affinity differences .

Properties

IUPAC Name

2,3,4,7,8-pentachlorodibenzofuran
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InChI

InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H
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InChI Key

OGBQILNBLMPPDP-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C12H3Cl5O
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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DSSTOX Substance ID

DTXSID7030066
Record name 2,3,4,7,8-Pentachlorodibenzofuran
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Molecular Weight

340.4 g/mol
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Physical Description

2,3,4,7,8-pentachlorodibenzofuran is a solid. (NTP, 1992), Solid; [CAMEO]
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Solubility

In water, 0.000235 mg/liter @ 23 °C
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Vapor Pressure

0.00000035 [mmHg], 2.63X10-9 mm Hg @ 25 °C
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CAS No.

57117-31-4
Record name 2,3,4,7,8-PENTACHLORODIBENZOFURAN
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Melting Point

383 to 385 °F (NTP, 1992), 196-196.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3,4,7,8-Pentachlorodibenzofuran
2,3,4,7,8-Pentachlorodibenzofuran
2,3,4,7,8-Pentachlorodibenzofuran
2,3,4,7,8-Pentachlorodibenzofuran
2,3,4,7,8-Pentachlorodibenzofuran
2,3,4,7,8-Pentachlorodibenzofuran

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